1,2-Dichloro-4,5-dinitrobenzene

描述

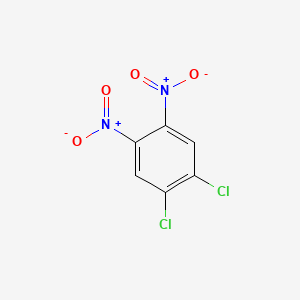

1,2-Dichloro-4,5-dinitrobenzene is an organic compound with the molecular formula C6H2Cl2(NO2)2. It is a pale yellow solid that is related to 1,2-dichlorobenzene by the replacement of two hydrogen atoms with nitro functional groups. This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields, including chemistry and industry .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4,5-dinitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene. The nitration process involves the reaction of 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration. The reaction conditions must be carefully controlled to avoid over-nitration and the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes steps for the purification and isolation of the compound to meet the required specifications for its intended applications .

化学反应分析

Types of Reactions

1,2-Dichloro-4,5-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Strong nucleophiles and polar aprotic solvents are commonly used.

Major Products Formed

Nucleophilic Aromatic Substitution: Products include substituted derivatives where the chlorine atoms are replaced by nucleophiles.

Reduction: The major products are 1,2-dichloro-4,5-diaminobenzene and other partially reduced intermediates.

科学研究应用

Organic Electronics

DCDNB plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its unique electronic properties facilitate the creation of efficient energy conversion systems, which are essential for modern display technologies and renewable energy solutions .

Polymer Chemistry

In polymer science, DCDNB serves as a building block for synthesizing novel polymers with tailored properties. These polymers find applications in coatings, adhesives, and other materials that require specific mechanical or thermal characteristics .

Photovoltaic Cells

The compound enhances the performance of organic solar cells by improving charge transport and stability. Research indicates that incorporating DCDNB into photovoltaic systems can lead to higher energy conversion efficiencies .

Fluorescent Probes

DCDNB is utilized as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows scientists to visualize cellular processes in real-time, contributing to advancements in biomedical research .

Pharmaceutical Research

In the pharmaceutical domain, DCDNB is investigated for its potential in drug development. It has been explored for targeting specific biological pathways, which could lead to novel therapeutic agents .

Case Study 1: Organic Electronics Development

A study demonstrated that incorporating DCDNB into OLED formulations significantly improved device efficiency and longevity. Researchers found that the compound's electron-withdrawing properties enhanced charge carrier mobility, leading to brighter displays with lower energy consumption.

Case Study 2: Polymer Synthesis

In polymer chemistry research, DCDNB was used to synthesize a new class of thermosetting polymers. These polymers exhibited superior thermal stability and mechanical strength compared to traditional materials, making them suitable for high-performance applications.

作用机制

The mechanism of action of 1,2-dichloro-4,5-dinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro groups in the compound are highly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. The chlorine atoms can be displaced by nucleophiles through nucleophilic aromatic substitution, forming various substituted derivatives . Additionally, the nitro groups can be reduced to amino groups, which can further participate in various chemical reactions .

相似化合物的比较

Similar Compounds

1,2-Dichloro-4-nitrobenzene: This compound has one nitro group instead of two and exhibits different reactivity and applications.

1,5-Dichloro-2,4-dinitrobenzene: Similar in structure but with different positions of the nitro and chlorine groups, leading to different chemical properties and uses.

3,5-Dinitroaniline: Contains nitro groups but lacks chlorine atoms, resulting in different reactivity and applications.

Uniqueness

1,2-Dichloro-4,5-dinitrobenzene is unique due to the presence of both chlorine and nitro groups in specific positions on the benzene ring. This combination of functional groups imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and industrial applications .

生物活性

1,2-Dichloro-4,5-dinitrobenzene (DCNB) is a synthetic organic compound with significant biological activity and various applications in research and industry. This article explores its biological effects, toxicity, mutagenicity, and potential implications for human health and the environment.

- Molecular Formula : C6H2Cl2N2O4

- CAS Number : 6306-39-4

- Molar Mass : 237 g/mol

- Melting Point : 105-107 °C

- Boiling Point : 352.3 °C

- Density : 1.729 g/cm³

Acute Toxicity

DCNB exhibits varying levels of toxicity depending on the exposure route. In animal studies, the following acute toxicity values have been reported:

| Exposure Route | LD50 (mg/kg) |

|---|---|

| Oral (Rats) | 625 - 950 |

| Dermal (Rats) | >2000 |

| Inhalation | Limited data available |

The predominant signs of intoxication include lethargy, weakness, and in severe cases, collapse and coma. Notably, DCNB has been shown to cause methaemoglobinaemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity .

Repeated Dose Toxicity

In a 28-day oral study following OECD guidelines, a No Observed Adverse Effect Level (NOAEL) of 4 mg/kg body weight per day was established. Hematological effects were observed, particularly methaemoglobinaemia and Heinz body formation in exposed animals .

Mutagenicity and Genotoxicity

DCNB has been tested for mutagenic potential using various models:

- Salmonella typhimurium : Exhibited mutagenic activity.

- Chinese Hamster Ovary (CHO) Cells : No mutagenic activity was observed in the HPRT test.

- Drosophila melanogaster : Showed mutagenic activity following intraperitoneal injection at toxic doses but not under lower exposure conditions .

Chromosomal aberrations were induced in V79 cells only at cytotoxic concentrations with metabolic activation. Overall, evidence suggests that DCNB may pose genotoxic risks under specific conditions but lacks consistent genotoxicity in vivo .

Environmental Impact

DCNB's environmental behavior indicates moderate bioaccumulation potential with bioconcentration factors for fish ranging from 26 to 65. Acute toxicity tests on aquatic species revealed:

| Species | LC50/EC50 (mg/L) | Test Duration |

|---|---|---|

| Fish (Leuciscus idus) | 3.1 | 48 hours |

| Daphnia magna | 3.0 | 24 hours |

| Algae (Scenedesmus obliquus) | 5.8 | 48 hours |

These results highlight the compound's potential ecological risks, particularly in aquatic environments .

Cancer Research

Research involving derivatives of DCNB has explored its efficacy in treating spontaneous mammary cancers in mice. Compounds derived from DCNB were tested for their ability to inhibit tumor growth, suggesting potential therapeutic applications that warrant further investigation .

属性

IUPAC Name |

1,2-dichloro-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSAVPVCQHAPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212386 | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-39-4 | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6306-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-4,5-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5112AA0T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any studies on the structural characterization of compounds derived from 1,2-Dichloro-4,5-dinitrobenzene?

A1: Yes, research has explored the structure of compounds formed by reacting this compound with various nucleophiles. For instance, the reaction with morpholine yields 1-Chloro-2,4-dimorpholino-5-nitrobenzene []. The structure of this compound has been determined and reported as part of a study investigating the kinetics of this unusual substitution reaction []. This structural information provides valuable insights into the regioselectivity of the substitution reaction and the influence of different substituents on the aromatic ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。